trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester

Description

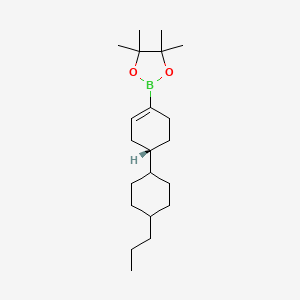

trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester is a boronic acid derivative stabilized by a pinacol ester group. Its structure features a cyclohex-1-enyl moiety directly bonded to boron, with a trans-configured 4-propylcyclohexyl substituent. The pinacol ester (derived from 2,3-dimethyl-2,3-butanediol) enhances the compound’s stability and shelf life, making it suitable for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings . The trans configuration and bulky cyclohexyl substituents influence its steric and electronic properties, impacting reactivity and selectivity in synthetic pathways.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(4S)-4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3/t16?,17?,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIBNMWSVJTKLV-DAWZGUTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](CC2)C3CCC(CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester typically involves the following steps:

Boronic Acid Formation: : The starting material, cyclohex-1-ene, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester, under specific conditions.

Substitution Reaction: : The propyl group is introduced through a substitution reaction, where the cyclohexyl ring is functionalized with the propyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The compound can be reduced to form different derivatives.

Substitution: : The propyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Boronic Esters: : Resulting from the oxidation of the boronic acid group.

Reduced Derivatives: : Formed through the reduction of the compound.

Substituted Derivatives: : Resulting from the substitution reactions.

Scientific Research Applications

trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester: has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: : Utilized in the development of new materials and in catalysis processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, influencing their activity. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in palladium-catalyzed cross-coupling reactions. The trans-(4-Propylcyclohexyl)cyclohex-1-enyl derivative is expected to participate in alkyl-alkyl and aryl-alkyl couplings. However, steric hindrance from the trans-4-propylcyclohexyl group may slow reaction kinetics compared to less hindered aryl boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester). Bulky substituents often improve selectivity by reducing side reactions, a trade-off observed in analogous systems .

Stability and Reactivity with Oxidizing Agents

The compound’s stability under oxidative conditions can be inferred from studies on 4-nitrophenylboronic acid pinacol ester. In , the nitro-substituted ester reacts rapidly with H₂O₂, marked by a UV-vis spectral shift (λmax 405 nm). In contrast, the trans compound’s aliphatic cyclohexenyl and cyclohexyl groups are electron-donating, likely reducing boron’s electrophilicity and slowing oxidation kinetics. This enhanced stability could benefit applications requiring prolonged aqueous exposure .

Physical and Thermodynamic Properties

A comparison of physical properties with 4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (MW 287.16, density 1.12 g/cm³ ) highlights key differences:

| Property | trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic Acid Pinacol Ester | 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester |

|---|---|---|

| Molecular Formula | C₂₁H₃₈BO₂ | C₁₆H₂₂BNO₃ |

| Molecular Weight (g/mol) | 332.8 | 287.16 |

| Density (g/cm³) | ~1.05 (estimated) | 1.12 ± 0.1 |

| Key Substituents | trans-4-Propylcyclohexyl, cyclohexenyl | 2-Oxo-pyrrolidinylphenyl |

| Solubility | Low in polar solvents, high in non-polar solvents | Moderate in organic solvents |

The trans compound’s higher molecular weight and aliphatic structure likely reduce aqueous solubility but improve compatibility with hydrophobic matrices.

Biological Activity

Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester, with the CAS number 141091-37-4, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a larger class of boronic acids known for their diverse applications, particularly in drug development and biochemical research.

The molecular formula of this compound is , with a molecular weight of 337.43 g/mol. The compound features a boron atom bonded to an enyl group, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H37BO2 |

| Molecular Weight | 337.43 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

| Log P (octanol-water partition coefficient) | 2.0 (indicative of moderate lipophilicity) |

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. Boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway .

Case Study: Bortezomib and Related Compounds

A study explored the efficacy of bortezomib in combination with other chemotherapeutic agents for treating aggressive lymphomas. The results showed improved outcomes when boronic acids were included in treatment regimens, highlighting their role in enhancing therapeutic efficacy .

Antibacterial and Antiviral Activity

Boronic acids have also been studied for their antibacterial and antiviral properties. The mechanism often involves the inhibition of key enzymes necessary for bacterial growth or viral replication. For example, certain boronic acid derivatives have shown promise against resistant strains of bacteria by disrupting their metabolic pathways .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and amino groups in biomolecules. This interaction can modulate enzyme activity and alter cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential permeability across the blood-brain barrier (BBB). These properties are critical for its effectiveness as a therapeutic agent.

| Pharmacokinetic Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| P-glycoprotein Substrate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.